1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)-
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Overview
Description
1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a fused pyrrolo[1,2-a]imidazole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both benzyl and methoxyphenyl groups in its structure contributes to its unique chemical properties and potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with 4-methoxyphenylacetonitrile in the presence of a suitable catalyst to form the intermediate, which then undergoes cyclization to yield the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like nickel or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as microwave-assisted synthesis and the use of non-toxic solvents, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . The presence of the benzyl and methoxyphenyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-methyl-1H-imidazole: Shares the benzyl group but differs in the substitution pattern on the imidazole ring.
6-phenyl-1H-pyrrolo[1,2-a]imidazole: Lacks the benzyl and methoxyphenyl groups, resulting in different chemical properties.
1-benzyl-4-methoxyphenyl-1H-imidazole: Similar substitution pattern but lacks the fused pyrrolo ring system.
Uniqueness
1-benzyl-6-(4-methoxyphenyl)-1h-pyrrolo[1,2-a]imidazole is unique due to its fused pyrrolo[1,2-a]imidazole ring system combined with benzyl and methoxyphenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities .
Biological Activity
Overview
1H-Pyrrolo(1,2-a)imidazole, 1-benzyl-6-(p-methoxyphenyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a fused pyrrolo[1,2-a]imidazole ring system along with benzyl and methoxyphenyl groups, contributes to its unique chemical properties and interactions with biological targets.
- Chemical Formula : C20H18N2O
- CAS Number : 37959-42-5
- Molecular Weight : 318.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It can inhibit enzymatic activity by binding to the active sites or modulate signaling pathways through receptor interactions. This mechanism positions it as a candidate for various therapeutic applications.
Biological Activities
Research has indicated several key biological activities associated with 1-benzyl-6-(4-methoxyphenyl)-1H-pyrrolo[1,2-a]imidazole:
Antimicrobial Activity
A study on related pyrrolo[1,2-a]imidazole derivatives demonstrated significant antibacterial and antifungal properties. For instance, compounds derived from this class exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
6c | 2-4 | S. aureus |
6c | 4 | E. coli |
Other | 8-32 | Various |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For example, derivatives of pyrrolo[1,2-a]imidazoles have shown cytotoxic effects against several cancer cell lines, indicating their promise in cancer therapy .
Study on Antibacterial Activity
In a recent study, a series of novel pyrrolo[1,2-a]imidazole compounds were synthesized and screened for their antimicrobial activity. Among these, one specific derivative demonstrated broad-spectrum activity against multiple bacterial strains while maintaining low toxicity levels (LD50 > 2000 mg/kg) in animal models .
Anticancer Evaluation
Another investigation evaluated the anticancer efficacy of various pyrrolo[1,2-a]imidazole derivatives against a panel of cancer cell lines including leukemia and melanoma. Results indicated that some compounds exhibited potent cytotoxicity at concentrations as low as 10−5M, suggesting significant therapeutic potential .
Comparative Analysis with Similar Compounds
The biological activity of 1-benzyl-6-(4-methoxyphenyl)-1H-pyrrolo[1,2-a]imidazole can be compared with other related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-benzyl-2-methyl-1H-imidazole | Imidazole | Moderate antibacterial activity |
6-phenyl-1H-pyrrolo[1,2-a]imidazole | Pyrroloimidazole | Lower cytotoxicity |
1-benzyl-4-methoxyphenyl-1H-imidazole | Imidazole | Limited antifungal properties |
Properties
CAS No. |
37959-42-5 |
---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-benzyl-6-(4-methoxyphenyl)pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C20H18N2O/c1-23-19-9-7-17(8-10-19)18-13-20-21(11-12-22(20)15-18)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3 |
InChI Key |
XUHJAALRJWIVPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CN(C3=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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